molecular formula C14H14ClN3O2S2 B14919643 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide CAS No. 107622-04-8

4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No.: B14919643
CAS No.: 107622-04-8
M. Wt: 355.9 g/mol
InChI Key: YLGYZZQFFUNCMT-UHFFFAOYSA-N
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Description

4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide is a compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by the presence of a thioureido group and a benzenesulfonamide moiety, which are known for their biological activities.

Preparation Methods

The synthesis of 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide under reflux conditions for several hours . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of mitogen-activated protein kinase-2 (MK-2), which plays a role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the active sites of these enzymes is crucial for its inhibitory effects.

Comparison with Similar Compounds

Similar compounds include other thioureido-benzenesulfonamide derivatives, such as:

  • 4-(3-(2,3,4-Trichlorophenyl)thioureido)benzenesulfonamide
  • 4-(3-(2,4,6-Trichlorophenyl)thioureido)benzenesulfonamide
  • 4-(3-(2-Chloropyridin-3-yl)thioureido)benzenesulfonamide These compounds share structural similarities but differ in their substituents, which can affect their biological activities and mechanisms of action. The unique combination of the 4-chlorobenzyl group and the thioureido-benzenesulfonamide framework in 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide contributes to its distinct properties and potential applications.

Properties

CAS No.

107622-04-8

Molecular Formula

C14H14ClN3O2S2

Molecular Weight

355.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C14H14ClN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21)

InChI Key

YLGYZZQFFUNCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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